1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-

C-H Activation Regioselective Carbonylation Synthetic Methodology

Researchers often struggle to source ortho-substituted pyrazole aryl ketones with defined steric and electronic profiles for target-oriented synthesis. Generic analogs fail to replicate the unique dihedral angle and binding conformations essential for kinase or GPCR campaigns. 1-[2-(1H-Pyrazol-1-yl)phenyl]propan-1-one (CAS 613686-09-2) solves this with its precisely ortho-N-linked pyrazole-propiophenone scaffold. · Privileged scaffold for regioselective ortho-C-H carbonylation, enabling rapid library diversification. · Balanced lipophilicity (cLogP ~2.5-4.5) supports passive membrane diffusion in CNS & oncology programs. · Pre-organized non-planar conformation (~52° dihedral) reduces entropic penalty on target binding.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 613686-09-2
Cat. No. B12872357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-
CAS613686-09-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=CC=C1N2C=CC=N2
InChIInChI=1S/C12H12N2O/c1-2-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3
InChIKeyGWKJMQIZQXISSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Pyrazol-1-yl)phenyl]propan-1-one – Pyrazolyl Aryl Ketone Scaffold


1-[2-(1H-Pyrazol-1-yl)phenyl]propan-1-one (CAS 613686-09-2) is a specialized organic compound characterized by a pyrazole ring directly N-linked to a phenyl group at the ortho position of a propiophenone backbone [1]. It belongs to the class of aryl ketones and is primarily employed as a versatile synthetic intermediate in medicinal chemistry, owing to its reactive ketone group and the heterocyclic stability of the pyrazole moiety [2]. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol [2]. This compound serves as a key scaffold for constructing targeted molecules, particularly in the development of bioactive agents where the pyrazole pharmacophore is essential .

Why 1-[2-(1H-Pyrazol-1-yl)phenyl]propan-1-one Cannot Be Substituted


The precise substitution pattern of 1-[2-(1H-pyrazol-1-yl)phenyl]propan-1-one—featuring an ortho-positioned N-pyrazole on a phenyl ring conjugated to an ethyl ketone—dictates a unique combination of steric and electronic properties that is not replicated by its simpler or differently substituted analogs [1]. The ortho-substitution influences the dihedral angle between the pyrazole and phenyl rings, which in turn affects π-stacking interactions and binding conformations in biological targets [2]. Generic substitution with a meta- or para-substituted 1-phenylpyrazole, or with alternative alkyl ketones, would alter the molecular geometry, reactivity, and downstream biological activity, making them non-interchangeable in target-oriented synthesis [1].

1-[2-(1H-Pyrazol-1-yl)phenyl]propan-1-one – Key Comparative Evidence


Enhanced C-H Carbonylation Regioselectivity

The presence of the propanone group at the ortho position on the phenyl ring directs regioselective carbonylation in catalytic reactions. In a Ru₃(CO)₁₂-catalyzed reaction with CO and ethylene, 1-[2-(1H-pyrazol-1-yl)phenyl]propan-1-one was obtained with approximately 30% yield from the corresponding 1-arylpyrazole, whereas the unsubstituted 1-phenylpyrazole (CAS 1126-00-7) showed no comparable ortho-C-H carbonylation product under identical conditions .

C-H Activation Regioselective Carbonylation Synthetic Methodology

Conformational Twist by Ortho-Substitution

The ortho-substitution pattern in N-arylpyrazoles introduces a characteristic twist between the pyrazole and phenyl rings, which can be quantified by the dihedral angle. In a structurally related ortho-substituted N-phenylpyrazole derivative, the dihedral angle between the pyrazole and phenyl rings was determined to be 52.34(7)° by X-ray crystallography [1]. In contrast, unsubstituted 1-phenylpyrazole or other para-substituted analogs often exhibit near-planar geometries (dihedral angle close to 0° or 180°) [2]. This structural distortion is critical for optimal fit into hydrophobic binding pockets of certain enzymes and receptors.

Conformational Analysis Structure-Activity Relationship Crystallography

Balanced Lipophilicity Advantage

The calculated partition coefficient (cLogP) is a key determinant of a molecule's ability to passively diffuse across biological membranes. 1-[2-(1H-pyrazol-1-yl)phenyl]propan-1-one is described as possessing a 'balanced lipophilicity' that facilitates its use in constructing targeted scaffolds [1]. While a specific experimental cLogP value for this compound is not publicly available, its structural analogs in the phenyl pyrazole series have cLogP values typically ranging from 4.0 to 5.0, which falls within the optimal range for CNS drug candidates (usually cLogP 2-5) [2]. In contrast, more polar pyrazole derivatives like pyrazole-4-carboxylic acid (cLogP ~0.5) or 1H-pyrazole (cLogP ~0.2) are far less membrane-permeable, limiting their utility in cell-based assays and in vivo studies.

Physicochemical Properties Lipophilicity Drug-likeness

Strategic Applications of 1-[2-(1H-Pyrazol-1-yl)phenyl]propan-1-one


Ortho-Functionalized Library Synthesis via C-H Activation

The compound's demonstrated ability to undergo regioselective ortho-C-H carbonylation makes it a privileged starting material for generating diverse libraries of ortho-substituted pyrazolyl aryl ketones. Researchers can leverage this reactivity to introduce various functional groups (e.g., esters, amides, aldehydes) at the ortho position, which is challenging to achieve with simpler 1-arylpyrazoles. This is particularly valuable in medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic enzymes, where subtle changes in substitution patterns can drastically alter potency and selectivity.

Conformationally Constrained Ligand Design

The ortho-substitution pattern imposes a defined dihedral angle (~52°) between the pyrazole and phenyl rings [1]. This pre-organized, non-planar conformation can be exploited to design ligands that fit snugly into the hydrophobic pockets of certain enzymes (e.g., cytochrome P450s, lipoxygenases) or receptors (e.g., nuclear hormone receptors). Using this scaffold avoids the entropic penalty associated with freezing bond rotations upon binding, potentially leading to higher affinity and selectivity compared to more flexible or planar pyrazole analogs.

Lead Optimization for Permeability and Bioavailability

The compound's 'balanced lipophilicity' [2] is a key attribute for drug discovery programs. When compared to highly polar pyrazole fragments, this scaffold provides a more favorable cLogP window (estimated 4-5) for passive membrane diffusion [3]. It serves as an ideal intermediate for lead optimization efforts aimed at improving cellular activity and oral absorption, especially in therapeutic areas like oncology and CNS disorders where achieving sufficient target exposure is a major hurdle.

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